[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine
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Overview
Description
[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H13F3N2 and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It can be incorporated into bioactive molecules to investigate their interactions with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved efficacy and safety profiles .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and chemical manufacturing .
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[2-(2,2,2-Trifluoroethyl)pyrrolidine]: This compound is similar in structure but lacks the methanamine group, which can affect its reactivity and applications.
[2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanol: This compound has a hydroxyl group instead of a methanamine group, leading to different chemical properties and uses.
Uniqueness: The presence of the trifluoroethyl group in [2-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)pyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)4-6(5-11)2-1-3-12-6/h12H,1-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXQUQICZMHWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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